molecular formula C15H17FN2S B1250184 2-[[2-[(Dimethylamino)methyl]phenyl]thio]-5-fluoroaniline

2-[[2-[(Dimethylamino)methyl]phenyl]thio]-5-fluoroaniline

Cat. No.: B1250184
M. Wt: 276.4 g/mol
InChI Key: ODXYYPIOITXURW-UHFFFAOYSA-N
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Description

2-[[2-[(dimethylamino)methyl]phenyl]thio]-5-fluoroaniline is an aryl sulfide.

Properties

Molecular Formula

C15H17FN2S

Molecular Weight

276.4 g/mol

IUPAC Name

2-[2-[(dimethylamino)methyl]phenyl]sulfanyl-5-fluoroaniline

InChI

InChI=1S/C15H17FN2S/c1-18(2)10-11-5-3-4-6-14(11)19-15-8-7-12(16)9-13(15)17/h3-9H,10,17H2,1-2H3

InChI Key

ODXYYPIOITXURW-UHFFFAOYSA-N

SMILES

CN(C)CC1=CC=CC=C1SC2=C(C=C(C=C2)F)N

Canonical SMILES

CN(C)CC1=CC=CC=C1SC2=C(C=C(C=C2)F)N

Synonyms

DAFPTB cpd
N,N-dimethyl-2-(2-amino-4-(18F)fluorophenylthio)benzylamine
N,N-dimethyl-2-(2-amino-4-fluorophenylthio)benzylamine

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

To a yellow solution of compound 10 (200 mg, 0.65 mmol) in CH3OH (4 mL) and conc. HCl (2 mL), SnCl2 (0–3 g) was added. The mixture was stirred at room temperature overnight and the solvent was evaporated to dryness. Water (15 mL) was added to the residue and the mixture was extracted with ethyl acetate (10 mL×3). The organic layer was discarded and the aqueous layer was adjusted to pH 10 with 1 N NaOH. The cloudy solution was extracted with ethyl acetate (10 mL×3). The combined organic layer was dried over Na2SO4 and the solvent was evaporated in vacuo to dryness. The residue was purified by column chromatography (silica gel, CH2Cl2/CH3OH, 95/5) to yield compound 12 as a white solid (77 mg, 42.7%), Rf=0.3 (silica gel, CH2Cl2/CH3OH, 90/10), mp 56–58° C.; 1H NMR (CDCl3) δ 7.40–7.49 (m, 1H), 7.18–7.25 (m, 1H), 7.05–7.13 (m, 2H), 6.84–6.93) (m, 1H), 6.38–6.48 (m, 2H), 4.74 (s, b, 2H), 3.57 (s, 2H), 2.31 (s, 6H). Anal. Calcd for C15H17FN2S: C, 65.19; H, 6.20; N, 10.14. Found: C, 65.06; H, 6.23; N, 10.04.
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Yield
42.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[[2-[(Dimethylamino)methyl]phenyl]thio]-5-fluoroaniline
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2-[[2-[(Dimethylamino)methyl]phenyl]thio]-5-fluoroaniline
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2-[[2-[(Dimethylamino)methyl]phenyl]thio]-5-fluoroaniline
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2-[[2-[(Dimethylamino)methyl]phenyl]thio]-5-fluoroaniline
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2-[[2-[(Dimethylamino)methyl]phenyl]thio]-5-fluoroaniline
Reactant of Route 6
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2-[[2-[(Dimethylamino)methyl]phenyl]thio]-5-fluoroaniline

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